molecular formula C28H29N5O4S B2988658 4-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 476448-10-9

4-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2988658
CAS No.: 476448-10-9
M. Wt: 531.63
InChI Key: KJEYRRPNIPHGJG-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a methoxy group at the para position. The triazole ring at its core is functionalized with a phenethyl group at position 4 and a thioether-linked acetamide moiety at position 3.

Properties

IUPAC Name

4-methoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4S/c1-36-23-12-8-21(9-13-23)27(35)29-18-25-31-32-28(33(25)17-16-20-6-4-3-5-7-20)38-19-26(34)30-22-10-14-24(37-2)15-11-22/h3-15H,16-19H2,1-2H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEYRRPNIPHGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cellular processes and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a triazole ring, methoxy groups, and a thioether linkage, which are significant for its biological interactions.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Case Study: Cytotoxicity in Melanoma

In a detailed investigation involving the compound B9 (a derivative), researchers utilized MTT assays to evaluate cytotoxicity against VMM917 melanoma cells. Key findings included:

  • Selective Cytotoxicity : The compound exhibited a 4.9-fold increase in cytotoxicity towards cancer cells compared to normal cells.
  • Mechanism of Action : Flow cytometry revealed that B9 induced S-phase cell cycle arrest, indicating a disruption in DNA synthesis and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSelective cytotoxicity on melanoma cells
AntimicrobialPotential based on structural similarity
Anti-inflammatorySuggested by methoxyphenyl group presence

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of related compounds has been explored extensively. For example, the synthesis of triazole derivatives often involves reactions that yield compounds with varying degrees of biological activity. Understanding SAR is crucial for optimizing the efficacy of these compounds.

Table 2: Structure-Activity Relationships

CompoundActivity LevelModifications Made
B9HighThioether linkage modification
5-(4-methoxybenzyl)-B9ModerateAlteration in phenyl groups

Comparison with Similar Compounds

Structural Analogues from

Three compounds (ZINC IDs: ZINC00633743, ZINC00687359, ZINC00687361) share structural similarities:

  • ZINC00687359: N-((4-Ethyl-5-{(2-{[3-(Methylthio)Phenyl]Amino}-2-Oxoethyl)Thio}-4H-1,2,4-Triazol-3-Yl}Methyl)-4-Methylbenzamide Key Differences:
  • Substituents : Ethyl group at position 4 of the triazole (vs. phenethyl in the target compound) and a methylbenzamide (vs. methoxybenzamide).
Property Target Compound ZINC00687359
Triazole Substituent Phenethyl (C6H5CH2CH2) Ethyl (CH2CH3)
Benzamide Substituent 4-Methoxy 4-Methyl
Acetamide Branch 4-Methoxyphenylamino 3-(Methylthio)Phenylamino

Hydroxamic Acid Derivative ()

The compound N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide (878065-05-5) shares the methoxybenzamide and triazole-thioether backbone but replaces the 4-methoxyphenylamino group with a hydroxamic acid (–NHOH).

  • Functional Impact : Hydroxamic acids are potent chelators of metal ions (e.g., Zn²⁺ in histone deacetylases), suggesting divergent biological targets compared to the acetamide-linked target compound .

Triazole-Thioether Benzamides in Tyrosinase Inhibition ()

Compounds like 5-[(2-Amino-1,3-Thiazol-4-Yl)Methyl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol (5) and derivatives (9a–k) feature triazole-thioether scaffolds but lack the methoxybenzamide moiety.

  • Activity Insights : These derivatives were synthesized as tyrosinase inhibitors, with thiol/thione tautomerism influencing redox activity. The target compound’s thioether linkage may enhance stability compared to thiol-containing analogues .

Substituent Effects on Physicochemical Properties

  • Methoxy vs.
  • Phenethyl vs. Benzyl/Other Groups : The phenethyl group in the target compound may enhance aromatic interactions with hydrophobic enzyme pockets compared to smaller alkyl chains .

Stability and Reactivity

  • Thioether vs. Thione Tautomerism : Unlike triazole-thiones (), the thioether in the target compound avoids tautomeric equilibria, enhancing stability under physiological conditions .
  • Hydrolytic Sensitivity : The acetamide group may undergo hydrolysis in acidic/basic environments, necessitating prodrug strategies for oral delivery .

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